5-(1-Methyl-1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features both benzimidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the formation of the benzimidazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects. The benzimidazole ring interacts with the enzyme’s active site, while the triazole ring enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Triazole derivatives: Widely used in antifungal and anticancer therapies.
Uniqueness
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the combination of benzimidazole and triazole rings, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
78620-32-3 |
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Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)11-9(15)8-12-10(16)14-13-8/h2-5H,1H3,(H2,12,13,14,16) |
InChI Key |
HPRWECUPERGKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)N3 |
Origin of Product |
United States |
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